molecular formula C7H7N3 B1423477 3-(Pyrazin-2-yl)prop-2-yn-1-amine CAS No. 1315367-15-7

3-(Pyrazin-2-yl)prop-2-yn-1-amine

Cat. No.: B1423477
CAS No.: 1315367-15-7
M. Wt: 133.15 g/mol
InChI Key: APWGPWSTUZZWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrazin-2-yl)prop-2-yn-1-amine is an organic compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in pharmaceuticals and biological research. This compound features a pyrazine ring attached to a propargylamine moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)prop-2-yn-1-amine typically involves the Sonogashira cross-coupling reaction. This reaction is performed between an aryl halide and an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of triethylamine as a base and acetonitrile as a solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of recyclable catalysts, such as zinc oxide nanoparticles, has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazines, amines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. For instance, it can inhibit monoamine oxidase enzymes, which are involved in the degradation of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, providing therapeutic effects in neurodegenerative diseases . The compound also interacts with other enzymes and receptors, modulating various biochemical pathways .

Properties

IUPAC Name

3-pyrazin-2-ylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-3-1-2-7-6-9-4-5-10-7/h4-6H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWGPWSTUZZWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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